(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAQGXGRDEBJY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. Additionally, the phenyl ring can participate in π-π stacking interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogous Compounds
Key Differentiators
Substituent Electronic Effects: The dimethylamino group in the target compound enhances aromatic electron density, improving metal-binding capacity compared to sulfanyl () or hydroxyl () groups, which prioritize hydrogen bonding or redox activity . Quinazolinone derivatives () leverage heterocyclic π systems for target binding, unlike the dimethylamino group’s basicity .
Stereochemical Influence :
- The (2S) configuration optimizes spatial alignment for receptor interactions, whereas racemic mixtures (e.g., ) show reduced specificity .
Solubility and Bioavailability :
- Carboxylic acid groups (target compound, ) enhance water solubility at physiological pH vs. ester derivatives (), which require metabolic activation .
Biological Activity: Sulfanyl-containing analogs () exhibit protease inhibition via covalent bonding, contrasting with the target compound’s non-covalent metal coordination .
Research Findings
- Radiolabeling Efficiency: The dimethylamino group in the target compound facilitates 99mTc chelation with >95% yield in Claisen–Schmidt condensations, outperforming hydroxylated analogs (e.g., ) due to superior electron donation .
- Metabolic Stability: Compared to thiol-containing derivatives (), the dimethylamino group reduces susceptibility to oxidative degradation, enhancing in vivo half-life .
Biological Activity
(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, often referred to as a derivative of dimethylaminophenyl compounds, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a chiral center at the 2-position, which is critical for its biological activity. The dimethylamino group enhances the lipophilicity and potentially the bioavailability of the compound. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- PPAR Agonism : It has been studied for its role as a dual agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ, which are involved in lipid metabolism and glucose homeostasis.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes such as phospholipases, which play roles in inflammatory processes and cellular signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant binding affinity to various receptors:
- Binding Affinity : Studies have shown that this compound has a high affinity for serotonin transporters (SERT), with inhibition constants (K_i) reported in the nanomolar range, indicating potent activity against SERT .
- Effect on Lipid Metabolism : As a PPAR agonist, it has been shown to influence lipid profiles positively, reducing triglycerides and improving insulin sensitivity in cellular models.
In Vivo Studies
In vivo experiments using animal models have further elucidated the compound's efficacy:
- Metabolic Effects : In db/db mice models, treatment with this compound resulted in improved glucose tolerance and reduced body weight gain compared to standard treatments .
- Dose-Response Relationship : A dose-dependent effect was observed, where lower doses provided significant metabolic benefits without the adverse effects commonly associated with other PPAR agonists .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Diabetes Management : A study focused on its application in type 2 diabetes management showed that it effectively lowered blood glucose levels while minimizing weight gain, a common side effect of many diabetes medications.
Study Dose (mg/kg) Plasma Glucose Change (%) Body Weight Change (%) A 1 -30 +0.5 B 10 -50 +1.5 - Cardiovascular Effects : Another investigation assessed the impact on cardiovascular health, noting improvements in lipid profiles and reduced inflammation markers in treated subjects.
Safety and Toxicology
While promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety implications.
Q & A
Q. What are the standard synthetic routes for (2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid?
The synthesis typically involves multi-step reactions, including protection of the amino group, coupling of the dimethylamino-phenyl moiety, and stereoselective formation of the propanoic acid backbone. Key steps include:
- Chiral center preservation : Use of L-proline or other chiral auxiliaries to maintain the (2S) configuration .
- Functional group protection : Temporary protection of reactive groups (e.g., acetyl or tert-butyl esters) to prevent side reactions .
- Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming structural integrity and purity .
Q. How is stereochemical integrity confirmed during synthesis?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for verifying enantiomeric purity. Complementary methods include:
Q. What in vitro assays are used to evaluate neuropharmacological activity?
Common assays include:
- Receptor binding studies (e.g., competitive inhibition assays using radiolabeled ligands for targets like hBRS-3) .
- Enzyme inhibition assays (e.g., fluorogenic substrates to measure acetylcholinesterase activity) .
Q. What analytical techniques characterize purity and structure?
- High-Resolution MS : Validates molecular weight and fragmentation patterns.
- ¹H/¹³C NMR : Maps proton and carbon environments, confirming substituent positions .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield without compromising stereochemical purity?
- Variable screening : Use Design of Experiments (DoE) to test temperature, solvent polarity, and catalyst loading (e.g., chiral Pd catalysts for cross-coupling reactions).
- In situ monitoring : Real-time HPLC tracking of intermediates to minimize racemization .
- Microwave-assisted synthesis : Accelerates reaction rates while maintaining stereoselectivity .
Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation pathways.
- Prodrug strategies : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability .
- Pharmacokinetic profiling : Use isotopic labeling (e.g., ¹⁴C) to track absorption and tissue distribution in animal models .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding poses with receptors (e.g., hBRS-3) .
- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects on the dimethylamino group) .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. How to design experiments to study dimethylamino group modifications?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., replacing dimethylamino with pyrrolidino).
- Free-Wilson analysis : Quantify contributions of specific functional groups to biological activity .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic impacts of substitutions on receptor binding .
Q. What strategies mitigate compound degradation during biological assays?
- pH optimization : Buffered solutions (pH 7.4) to stabilize the carboxylic acid group.
- Antioxidant additives (e.g., ascorbic acid) to prevent oxidation of the aromatic amine .
- Cryopreservation : Store stock solutions at -80°C in anhydrous DMSO to limit hydrolysis .
Q. How to address conflicting data on stereoisomer activity?
- Enantiomer separation : Use preparative chiral HPLC to isolate (2S) and (2R) forms for independent testing .
- Circular Dichroism (CD) : Confirm conformational differences between isomers in solution .
- Crystallography : Compare crystal structures to identify steric or electronic disparities impacting receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
